molecular formula C7H15ClN2O2S B1473154 1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride CAS No. 2098017-62-8

1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride

Cat. No.: B1473154
CAS No.: 2098017-62-8
M. Wt: 226.73 g/mol
InChI Key: AUMMEWLEYKVTEK-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a small-molecule organic compound featuring an azetidine (4-membered nitrogen-containing ring) core substituted with a cyclopropylsulfonyl group and a methylamine moiety. The hydrochloride salt enhances its stability and solubility. Key physicochemical properties include:

  • Molecular Formula: C₇H₁₄ClN₂O₂S
  • Molecular Weight: ~225.52 g/mol (calculated).

The compound’s synthesis likely involves sulfonylation of N-methylazetidin-3-amine with cyclopropylsulfonyl chloride, followed by salt formation.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-methylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c1-8-6-4-9(5-6)12(10,11)7-2-3-7;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMMEWLEYKVTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)S(=O)(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Cyclic Amine Moieties

The following compounds share structural or functional similarities with the target molecule:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (if known)
1-(Methylsulfonyl)piperidin-4-amine hydrochloride C₆H₁₄ClN₂O₂S ~245.52 Piperidine ring (6-membered), methylsulfonyl group Not specified; likely CNS-targeting
N-Methylazetidin-3-amine hydrochloride C₄H₁₀ClN₂ 86.14 (base) + HCl Parent amine; lacks sulfonyl group Intermediate for sulfonamide derivatives
1-(3-Chlorobenzyl)-N-methylazetidin-3-amine hydrochloride (Compound 15) C₂₂H₂₂Cl₂N₄ 413.35 Complex pyrroloquinoline scaffold; 3-chlorobenzyl substitution Triple-acting 5-HT6R/5-HT3R antagonist; MAO-B reversibility
1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile C₉H₁₃N₂O₂S 225.28 Piperidine ring; cyano group instead of methylamine Not specified; potential kinase inhibitor

Key Structural and Functional Differences

  • Ring Size and Rigidity: Azetidine (4-membered) in the target compound introduces higher ring strain and conformational restriction compared to piperidine (6-membered) in analogues like 1-(methylsulfonyl)piperidin-4-amine hydrochloride. This may enhance binding selectivity in receptor interactions .
  • Substituent Effects: The cyclopropylsulfonyl group in the target compound improves metabolic stability compared to methylsulfonyl or unsubstituted sulfonamides, as cyclopropane resists oxidative degradation . Compound 15’s pyrroloquinoline scaffold and 3-chlorobenzyl group enable multi-receptor antagonism (5-HT6R/5-HT3R) and MAO-B inhibition, which the target compound lacks due to its simpler structure .
  • Physicochemical Properties :

    • The target compound’s hygroscopicity (shared with N-methylazetidin-3-amine hydrochloride) necessitates inert-atmosphere storage, whereas bulkier analogues (e.g., Compound 15) may exhibit better stability .
    • Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral sulfonamides like 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile .

Biological Activity

1-(Cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a synthetic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a cyclopropylsulfonyl group attached to an azetidine ring, which contributes to its pharmacological properties. The unique structure of this compound suggests possible applications in various therapeutic areas, including enzyme inhibition and drug delivery systems.

  • Molecular Formula : C7H15ClN2O2S
  • Molecular Weight : 226.73 g/mol
  • CAS Number : 2098017-62-8
  • Purity : Minimum 95% .

The hydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biological assays and formulations.

Research indicates that the compound may exhibit significant biological activity, particularly as an inhibitor of various enzymes and receptors. The sulfonamide bond in the structure is likely to participate in nucleophilic substitution reactions, while the azetidine ring may undergo ring-opening reactions under certain conditions. These reactions are crucial for its interaction with biological targets.

Potential Applications

This compound has potential applications in:

  • Pharmaceutical Development : As a drug carrier for controlled release and targeted delivery, enhancing drug bioavailability and reducing side effects.
  • Enzyme Technology : Serving as a support for enzyme immobilization, improving stability and reusability in industrial processes.
  • Agricultural Sciences : Used as a chitosan derivative for crop protection against pathogens and to enhance plant growth .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropylsulfonyl group + Azetidine ringPotential JAK inhibitor
N-Methylazetidin-3-amineAzetidine ring onlyBasic amine properties
CyclopropylsulfonamideSulfonamide groupAntibacterial activity
Azetidine-based kinase inhibitorsVaries based on substituentsKinase inhibition

This comparison highlights the unique combination of structural elements in this compound that may confer distinct pharmacological properties compared to its analogs.

Synthesis Pathways

The synthesis of this compound involves several key steps critical for optimizing yield and purity for further biological testing. These pathways include:

  • Formation of the azetidine ring.
  • Introduction of the cyclopropylsulfonyl group.
  • Conversion to the hydrochloride salt form.

These synthetic methods are essential for ensuring the compound's effectiveness in biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride
Reactant of Route 2
1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride

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